tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18832562
InChI: InChI=1S/C11H20N2O3/c1-8-9(14)12(5)6-7-13(8)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate

CAS No.:

Cat. No.: VC18832562

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate -

Specification

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name tert-butyl (2R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate
Standard InChI InChI=1S/C11H20N2O3/c1-8-9(14)12(5)6-7-13(8)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3/t8-/m1/s1
Standard InChI Key LIHLBMDKRWLUAP-MRVPVSSYSA-N
Isomeric SMILES C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C
Canonical SMILES CC1C(=O)N(CCN1C(=O)OC(C)(C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered piperazine ring with the following substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine during synthetic steps.

  • Methyl groups at the 2- and 4-positions, with the 2-position exhibiting (R)-configuration.

  • A ketone at the 3-position, enabling nucleophilic addition or reduction reactions.

The stereochemistry is confirmed by the SMILES notation C[C@@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)C\text{C}[C@@H]\text{1C(=O)N(CCN1C(=O)OC(C)(C)C)C}, which specifies the R-configuration .

Physicochemical Data

PropertyValueSource
Molecular FormulaC11H20N2O3\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight228.29 g/mol
IUPAC Nametert-Butyl (2R)-2,4-dimethyl-3-oxopiperazine-1-carboxylate
Melting PointNot reported (similar analogs: 159°C)
SolubilityLikely soluble in DMSO, THF, and chlorinated solvents

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is synthesized through Boc protection of a prefunctionalized piperazine precursor. A representative approach involves:

  • Piperazine Functionalization: Introduction of methyl groups via alkylation or reductive amination.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions .

  • Oxidation: Installation of the 3-keto group using oxidizing agents like KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3.

Example Reaction Scheme:

Piperazine derivative+(Boc)2OBaseBoc-protected intermediateOxidationTarget compound\text{Piperazine derivative} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected intermediate} \xrightarrow{\text{Oxidation}} \text{Target compound}

This method ensures enantiomeric purity, critical for applications in asymmetric synthesis .

Stereochemical Control

The (R)-configuration is achieved through:

  • Chiral Resolution: Using enantioselective chromatography or crystallization.

  • Asymmetric Catalysis: Employing chiral ligands in catalytic hydrogenation or alkylation steps .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor in synthesizing kinase inhibitors and anticancer agents. Its Boc group facilitates selective deprotection during multi-step syntheses, while the ketone enables further functionalization . For example, it has been used in the development of Janus kinase (JAK) inhibitors, which target inflammatory pathways.

Catalysis and Material Science

In organocatalysis, the chiral piperazine core serves as a ligand for asymmetric transformations. Recent studies highlight its role in Michael additions and Mannich reactions, achieving enantiomeric excess (ee) >90% .

Comparative Analysis with Analogues

CompoundKey DifferencesBiological Activity
tert-Butyl 3-oxopiperazine-1-carboxylateLacks methyl groups and stereocenterLower receptor affinity
(S)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylateOpposite configuration at C2Varied pharmacokinetics

The (R)-enantiomer exhibits superior binding affinity in kinase assays compared to its (S)-counterpart, underscoring the importance of stereochemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator